Cas no 767263-33-2 (4-(2-pyridyl)piperidine-4-carbonitrile)

4-(2-Pyridyl)piperidine-4-carbonitrile is a heterocyclic compound featuring both pyridine and piperidine moieties, with a nitrile functional group at the 4-position of the piperidine ring. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a valuable intermediate. The presence of the pyridyl group enhances coordination properties, making it useful in ligand design for catalysis. The nitrile functionality offers further derivatization potential, enabling transformations into amines, amides, or carboxylic acids. Its rigid scaffold contributes to stereochemical control in complex molecule synthesis. The compound’s balanced lipophilicity and polarity facilitate solubility in common organic solvents, streamlining purification and handling.
4-(2-pyridyl)piperidine-4-carbonitrile structure
767263-33-2 structure
Product Name:4-(2-pyridyl)piperidine-4-carbonitrile
CAS No:767263-33-2
MF:C11H13N3
MW:187.241021871567
MDL:MFCD18071627
CID:1083177
PubChem ID:53363271
Update Time:2025-06-11

4-(2-pyridyl)piperidine-4-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-(Pyridin-2-yl)piperidine-4-carbonitrile
    • 4-PIPERIDINECARBONITRILE, 4-(2-PYRIDINYL)-
    • 4-pyridin-2-ylpiperidine-4-carbonitrile
    • 4-(2-pyridyl)piperidine-4-carbonitrile
    • DTXSID40693637
    • E79091
    • 767263-33-2
    • Z1255426527
    • SCHEMBL761352
    • SB42331
    • 4-pyridin-2-ylpiperidine4-carbonitrile
    • VXQVGWZSCZUOKK-UHFFFAOYSA-N
    • AKOS017515401
    • CS-0132495
    • EN300-200703
    • AS-81919
    • DB-331791
    • MDL: MFCD18071627
    • Inchi: 1S/C11H13N3/c12-9-11(4-7-13-8-5-11)10-3-1-2-6-14-10/h1-3,6,13H,4-5,7-8H2
    • InChI Key: VXQVGWZSCZUOKK-UHFFFAOYSA-N
    • SMILES: N1CCC(C#N)(C2C=CC=CN=2)CC1

Computed Properties

  • Exact Mass: 187.111
  • Monoisotopic Mass: 187.111
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 48.7A^2
  • XLogP3: 0.5

4-(2-pyridyl)piperidine-4-carbonitrile Pricemore >>

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Additional information on 4-(2-pyridyl)piperidine-4-carbonitrile

4-(2-Pyridyl)piperidine-4-carbonitrile: A Promising Compound in Medicinal Chemistry

4-(2-Pyridyl)piperidine-4-carbonitrile (CAS No. 767263-33-2) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, also known as (2-pyridyl)piperidine-4-carbonitrile, belongs to the class of pyridine derivatives and piperidine-based molecules, which are widely studied for their diverse biological activities.

The molecular structure of 4-(2-pyridyl)piperidine-4-carbonitrile consists of a piperidine ring attached to a pyridine moiety via a carbon-nitrogen bond, with a cyano group (-CN) at the 4-position of the piperidine ring. This configuration imparts the compound with distinct chemical properties, making it an attractive candidate for various pharmacological studies.

Recent research has highlighted the potential of 4-(2-Pyridyl)piperidine-4-carbonitrile in several therapeutic areas. One notable application is its use as a modulator of G protein-coupled receptors (GPCRs), which are key targets in drug discovery. Studies have shown that this compound can selectively interact with specific GPCRs, potentially leading to the development of novel treatments for neurological disorders, cardiovascular diseases, and inflammatory conditions.

In addition to its GPCR modulation properties, 4-(2-Pyridyl)piperidine-4-carbonitrile has been investigated for its anti-inflammatory effects. Preclinical studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. These findings suggest that 4-(2-Pyridyl)piperidine-4-carbonitrile may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

The pharmacokinetic profile of 4-(2-Pyridyl)piperidine-4-carbonitrile has also been a focus of recent research. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its effectiveness as a therapeutic agent. Its high bioavailability and low toxicity make it an attractive candidate for further clinical development.

In the context of drug discovery, the synthetic accessibility of 4-(2-Pyridyl)piperidine-4-carbonitrile is another significant advantage. The compound can be synthesized through well-established chemical routes, allowing for efficient large-scale production. This synthetic flexibility facilitates the exploration of structural modifications to optimize its pharmacological properties and enhance its therapeutic efficacy.

Clinical trials are currently underway to evaluate the safety and efficacy of 4-(2-Pyridyl)piperidine-4-carbonitrile in various disease models. Preliminary results from phase I trials have shown promising outcomes, with the compound demonstrating good tolerability and pharmacodynamic effects in human subjects. These findings pave the way for more advanced clinical studies to further validate its therapeutic potential.

Beyond its direct therapeutic applications, 4-(2-Pyridyl)piperidine-4-carbonitrile has also been explored as a tool compound in basic research. Its ability to selectively modulate specific biological pathways makes it a valuable tool for understanding the underlying mechanisms of various diseases and developing new therapeutic strategies.

In conclusion, 4-(2-Pyridyl)piperidine-4-carbonitrile (CAS No. 767263-33-2) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features, favorable pharmacokinetic profile, and promising preclinical and clinical results make it an exciting candidate for further research and development. As ongoing studies continue to uncover new insights into its biological activities and therapeutic potential, this compound is poised to play a significant role in advancing the field of drug discovery and improving patient outcomes.

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